The FlaA protein, a significant component of flagellar structures in various bacteria, plays a crucial role in motility and biofilm formation. This protein is primarily found in species of the genus Methanococcus, where it contributes to the assembly of flagella that enable movement through aqueous environments. FlaA is classified as a flagellin, which is a type of protein that polymerizes to form the filament of bacterial flagella.
FlaA belongs to the broader category of flagellins, which are structural proteins essential for the formation of flagella in motile bacteria and archaea. It is categorized based on its molecular weight and amino acid sequence, which varies across different species but maintains functional similarities.
The synthesis of FlaA can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis. The most common approach involves cloning the flaA gene into expression vectors followed by transformation into suitable host cells like Escherichia coli or archaea like Methanococcus voltae.
Technical Details:
FlaA proteins typically exhibit a helical structure, which is characteristic of flagellins. The molecular structure allows for polymerization into long filaments that constitute the flagellar structure.
Data:
FlaA undergoes various biochemical reactions during its synthesis and assembly into flagella. These include:
Technical Details:
The mechanism by which FlaA contributes to motility involves its incorporation into flagellar filaments. Once synthesized, FlaA monomers are transported to the base of the flagellum where they polymerize to form the filament.
Data:
Relevant Data or Analyses:
Experimental studies have shown that changes in ionic strength can affect the polymerization rate of FlaA, indicating its sensitivity to environmental conditions .
FlaA proteins are utilized in various scientific applications including:
The FlaA protein is a critical structural component of periplasmic flagella in spirochetes and other Gram-negative bacteria. In Borrelia burgdorferi, FlaA (38 kDa) forms a sheath-like layer surrounding the FlaB core in the periplasmic flagellar filament [1] [8]. Structural studies reveal that FlaA adopts a modular domain architecture analogous to enteric flagellins:
Cryo-EM analyses demonstrate that FlaA monomers assemble into a helical lattice with 11 protofilaments, creating the characteristic waveform essential for spirochete motility [1] [8]. Unlike external flagella, periplasmic flagella function within the confined periplasmic space, requiring precise structural constraints to avoid entanglement with cell envelope components [9].
Table 1: Structural Domains of FlaA Flagellin
Domain | Residue Range | Primary Function | Conservation |
---|---|---|---|
N-terminal D0 | 1-45 | Secretion initiation, polymerization | >90% across species |
D1 | 46-180 | Inner filament core formation | ~85% |
D2-D3 | 181-407 | Surface exposure, antigenicity | <50% (highly variable) |
C-terminal D0 | 408-452 | Polymerization stabilization | >95% |
In bacteria expressing multiple flagellins, FlaA exhibits specialized spatial positioning:
Table 2: FlaA vs. FlaB Functional Properties Across Species
Species | FlaA Expression Level | FlaA Filament Position | Motility Phenotype of ΔflaA |
---|---|---|---|
Borrelia burgdorferi | Lower than FlaB | Outer sheath | Non-motile (filament instability) |
Shewanella putrefaciens | Moderate | Proximal (motor-proximal 17%) | Severely impaired (short filaments) |
Campylobacter jejuni | High | Uniformly distributed | Non-motile (truncated filaments) |
FlaA undergoes extensive post-translational modifications (PTMs) that modulate its function:
Table 3: Experimentally Verified FlaA PTMs
Modification Type | Enzymes Involved | Functional Consequence | Detection Method |
---|---|---|---|
O-glycosylation | PseG, Maf-1 | Filament stability, immune evasion | Immunoblotting, mass shift |
Tyrosine phosphorylation | Unknown kinase | Filament curvature modulation | Phosphospecific antibodies, MS/MS |
FlaA export relies on specialized chaperones preventing premature aggregation:
Table 4: FlaA-Interacting Chaperones and Regulators
Chaperone/Regulator | Localization | Function in FlaA Biology | Phenotype of Mutant |
---|---|---|---|
FliS | Cytoplasm | Prevents FlaA aggregation, targets to T3SS | Reduced filament length, FlaA degradation |
FlhE | Periplasm | Guides rod polymerization through PG layer | Periplasmic flagella, cell lysis |
FlgM | Cytoplasm | Anti-σ28 factor; represses FlaA until hook completion | Premature FlaA translation |
FliJ | Cytoplasm | T3SS ATPase coupling protein | FlaA accumulation in cytoplasm |
Comprehensive List of Compounds
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